molecular formula C6H5IO2 B1297929 2-Iodobenzene-1,3-diol CAS No. 41046-67-7

2-Iodobenzene-1,3-diol

Cat. No.: B1297929
CAS No.: 41046-67-7
M. Wt: 236.01 g/mol
InChI Key: BNJXHRMYHDWZKL-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2-Iodobenzene-1,3-diol plays a significant role in biochemical reactions, particularly in the synthesis of novel chiral hypervalent iodine (V) reagents . These reagents are crucial in various oxidation reactions and are used to facilitate the synthesis of complex organic molecules. The compound interacts with enzymes such as amino acid hydroxylase and L-amino acid deaminase, which are involved in the oxidative and reductive formations of hydroxyl groups . These interactions are essential for the compound’s role in expanding amino acid metabolism and synthesizing structurally diverse diols.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these pathways . For instance, the compound can alter the expression of genes related to oxidative stress response and metabolic regulation, thereby impacting cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound can form covalent bonds with specific amino acid residues in enzymes, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function . The compound is known to be light-sensitive and should be stored in dark conditions to maintain its stability . Over time, it can degrade into other products, which may have different biochemical properties and effects on cells. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function, highlighting the importance of controlled experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage. These findings underscore the importance of dosage optimization in experimental studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it can enhance the production of certain diols by promoting the oxidative formation of hydroxyl groups from amino acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its biochemical activity and the overall cellular response to its presence.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and enzymes within these compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodobenzene-1,3-diol can be synthesized through the iodination of resorcinol. The process involves the reaction of resorcinol with iodine in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in an aqueous medium at low temperatures to control the reaction rate and prevent over-iodination. The product is then extracted using an organic solvent like ether, dried, and purified .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions similar to laboratory methods. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Iodobenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Oxidation: Potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products:

Scientific Research Applications

2-Iodobenzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Iodophenol
  • 3-Iodophenol
  • 2,4,6-Triiodobenzene-1,3,5-triol
  • 2-Iodoanisole

Comparison: 2-Iodobenzene-1,3-diol is unique due to the presence of both iodine and hydroxyl groups on the benzene ring. This combination enhances its reactivity and versatility in chemical reactions compared to similar compounds that may lack one of these functional groups. For instance, 2-iodophenol has only one hydroxyl group, making it less reactive in certain transformations .

Biological Activity

2-Iodobenzene-1,3-diol, also known as C6H5IO2, is an organic compound that has garnered attention due to its potential biological activities. This compound features a benzene ring with hydroxyl groups at the 1 and 3 positions and an iodine atom at the 2 position. Its unique structure provides a platform for diverse biochemical interactions, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C6H5IO2
  • Molecular Weight : 204.01 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl groups can form hydrogen bonds with nucleophilic sites on proteins and nucleic acids, while the iodine atom can participate in electrophilic substitution reactions. This dual functionality allows the compound to modulate enzyme activity and influence cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that the compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.

Anticancer Activity

Preliminary investigations have shown that this compound possesses anticancer properties. In vitro studies revealed that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The specific molecular targets involved in this process are still under investigation but may include key regulatory proteins in cell cycle control.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various iodo-substituted phenols, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, highlighting its potential as a therapeutic agent against bacterial infections.

Investigation of Anticancer Mechanisms

In another study focused on the anticancer effects of this compound, researchers treated human breast cancer cells with varying concentrations of the compound. The findings showed a dose-dependent increase in cell death, with significant activation of apoptotic markers observed at higher concentrations (≥100 µM). This suggests that this compound may serve as a lead compound for developing new anticancer drugs .

Biochemical Pathways

The compound's involvement in biochemical pathways is multifaceted:

  • Cell Signaling : It influences pathways related to inflammation and apoptosis.
  • Enzyme Modulation : It affects the activity of enzymes involved in oxidative stress responses.
  • Gene Expression : Changes in gene expression profiles have been noted upon treatment with this compound, indicating its role in transcriptional regulation .

Dosage Effects

The effects of this compound vary significantly with dosage:

  • Low Doses : Minimal impact on cellular function; potential use as a preventive agent.
  • High Doses : Significant alterations in enzyme activity and gene expression; potential therapeutic applications in acute settings.

Properties

IUPAC Name

2-iodobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJXHRMYHDWZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346981
Record name 2-iodobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41046-67-7
Record name 2-iodobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodoresorcinol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Resorcinol (2.75 g, 25 mmol) in 20 mL of water and ice was treated with iodine (6.7 g, 26.4 mmol) and NaHCO3 (2.3 g, 27.4 mmol) in one portion. After stirring for 1 hour, the precipitate was separated by filtration and the filtrate was extracted twice (2×75 mL) with diethyl ether. The organic phase was dried over sodium sulfate and evaporated under reduced pressure. The solid was triturated with 20 mL of chloroform and left at −18° C. for 24 hours. The solid was separated by filtration to provide the title compound (78% yield). 1HNMR (300 MHz, CDCl3) δ 4.85 (s, 1H), 6.30 (m, 2H), 6.95 (m, 1H). MS (CDI) m/z 237 (M+H)+.
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

Add sodium bicarbonate (27.9 g, 333 mmol) to a solution of benzene-1,3-diol (33.0 g, 300 mmol), and iodine (81.5 g, 321 mmol) in water (225 mL) chilled to 0° C. and stir. Warm the solution to ambient temperature gradually over 1 hour. Extract with diethyl ether, combine organic layers, dry with sodium sulfate, filter and concentrate under reduced pressure to yield a white solid. Triturate the solid in chloroform (100 mL) chilled to −10° C. After 30 minutes, filter the precipitate, washing with cold chloroform to yield the title compound as a white solid (49.0 g, 69%): 1H NMR (DMSO-d6) δ 6.33 (d, 2H), 6.93 (t, 1H), 10.03 (s, 2H).
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
81.5 g
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Yield
69%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the structural features of the synthesized compound O,O′-2-Iodo-1,3-phenylene bis(diphenylphosphinothioate) derived from 2-Iodobenzene-1,3-diol?

A1: The research highlights that reacting this compound with chlorodiphenylphosphine, Et3N, and sulfur yields O,O′-2-Iodo-1,3-phenylene bis(diphenylphosphinothioate) []. This compound exhibits distinct structural characteristics:

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